REACTION_CXSMILES
|
C([NH:9][CH:10]([C:14]1[CH:15]=[CH:16][C:17]2[O:21][CH2:20][CH2:19][C:18]=2[CH:22]=1)[C:11]([OH:13])=[O:12])(=O)C1C=CC=CC=1.[H][H]>CO.O.[Pd]>[NH2:9][CH:10]([C:14]1[CH:15]=[CH:16][C:17]2[O:21][CH2:20][CH2:19][C:18]=2[CH:22]=1)[C:11]([OH:13])=[O:12]
|
Name
|
α-benzamido(2,3-dihydro-5-benzofuranyl)acetic acid
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(C(=O)O)C=1C=CC2=C(CCO2)C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in2 for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
to remove the solid
|
Type
|
CUSTOM
|
Details
|
the methanol is evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)O)C=1C=CC2=C(CCO2)C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |